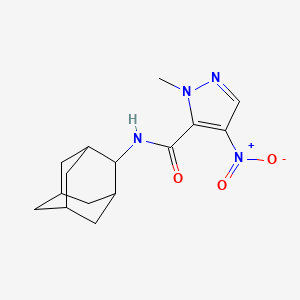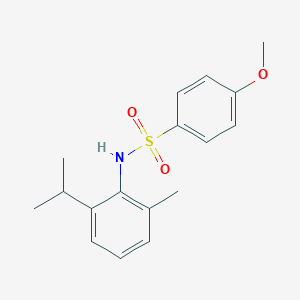
N-2-adamantyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-2-adamantyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide, also known as A-967079, is a small molecule antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that is activated by noxious stimuli such as heat, acid, and capsaicin. A-967079 has been shown to be a potent and selective antagonist of TRPV1, making it a valuable tool for studying the role of TRPV1 in various physiological and pathological processes.
Mecanismo De Acción
N-2-adamantyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is a competitive antagonist of TRPV1, meaning that it binds to the same site on the channel as the agonist (e.g., capsaicin) and prevents its activation. By blocking the activation of TRPV1, N-2-adamantyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide can inhibit the influx of calcium ions into the cell, which is a key step in the signaling pathway downstream of TRPV1 activation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-2-adamantyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide are primarily related to its antagonism of TRPV1. By blocking TRPV1 activation, N-2-adamantyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide can inhibit the release of neurotransmitters such as substance P and calcitonin gene-related peptide (CGRP), which are involved in pain perception and inflammation. N-2-adamantyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has also been shown to inhibit the proliferation and migration of cancer cells that express TRPV1.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-2-adamantyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide in lab experiments is its potency and selectivity for TRPV1. This allows researchers to study the effects of TRPV1 antagonism with minimal off-target effects. However, one limitation of using N-2-adamantyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is its relatively short half-life, which may require frequent dosing in some experiments.
Direcciones Futuras
There are several future directions for research involving N-2-adamantyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide. One area of interest is the role of TRPV1 in chronic pain conditions, such as neuropathic pain and fibromyalgia. N-2-adamantyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide may also have potential as a therapeutic agent for cancer, as it has been shown to inhibit the proliferation and migration of cancer cells. Additionally, N-2-adamantyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide may have applications in the treatment of inflammatory bowel disease and other gastrointestinal disorders.
Métodos De Síntesis
The synthesis of N-2-adamantyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide involves several steps, including the preparation of the starting materials and the coupling of these materials to form the final product. The detailed synthesis method is beyond the scope of this paper, but it has been described in several publications.
Aplicaciones Científicas De Investigación
N-2-adamantyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has been used extensively in scientific research to study the role of TRPV1 in various physiological and pathological processes. For example, N-2-adamantyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has been used to investigate the role of TRPV1 in pain perception, inflammation, and cancer. N-2-adamantyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has also been used to study the effects of TRPV1 antagonism on the cardiovascular system, the respiratory system, and the gastrointestinal system.
Propiedades
IUPAC Name |
N-(2-adamantyl)-2-methyl-4-nitropyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-18-14(12(7-16-18)19(21)22)15(20)17-13-10-3-8-2-9(5-10)6-11(13)4-8/h7-11,13H,2-6H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWDUQDQYPBANU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Adamantyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-fluoro-N-[3-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B5702579.png)
![ethyl 5,5-dimethyl-2-({[(3-pyridinylmethyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5702584.png)

![4-[(4-chlorophenyl)thio]-3,5-dimethyl-1-phenyl-1H-pyrazole](/img/structure/B5702596.png)
![methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5702605.png)
![N'-{[2-(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5702607.png)
![3-[5-(4-bromophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5702620.png)
![4-{[(4-chlorophenyl)thio]methyl}-N,N-dimethylbenzamide](/img/structure/B5702627.png)

![2-ethyl-5-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5702634.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methylene]-1H-benzimidazol-2-amine](/img/structure/B5702642.png)

![ethyl 4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B5702657.png)
![2-(2-methoxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5702671.png)